2-Bromo-5-fluoro-1-iodo-3-methylbenzene 2-Bromo-5-fluoro-1-iodo-3-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17554747
InChI: InChI=1S/C7H5BrFI/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3
SMILES:
Molecular Formula: C7H5BrFI
Molecular Weight: 314.92 g/mol

2-Bromo-5-fluoro-1-iodo-3-methylbenzene

CAS No.:

Cat. No.: VC17554747

Molecular Formula: C7H5BrFI

Molecular Weight: 314.92 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-fluoro-1-iodo-3-methylbenzene -

Specification

Molecular Formula C7H5BrFI
Molecular Weight 314.92 g/mol
IUPAC Name 2-bromo-5-fluoro-1-iodo-3-methylbenzene
Standard InChI InChI=1S/C7H5BrFI/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3
Standard InChI Key NMMJYGWKKQCPOY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1Br)I)F

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-Bromo-5-fluoro-1-iodo-3-methylbenzene features a benzene ring with substituents at the 1-, 2-, 3-, and 5-positions:

  • Iodine at position 1 (para to the methyl group).

  • Bromine at position 2 (ortho to iodine).

  • Methyl group at position 3 (meta to bromine).

  • Fluorine at position 5 (meta to iodine).

This arrangement creates significant steric and electronic effects. The iodine atom, being highly electronegative, directs electrophilic substitution to the para position, while the methyl group enhances ring activation.

Molecular Data

PropertyValue
Molecular FormulaC7H5BrFIC_7H_5BrFI
Molecular Weight329.93 g/mol
IUPAC Name2-Bromo-5-fluoro-1-iodo-3-methylbenzene
SMILES NotationCc1c(I)c(Br)cc(F)c1
Boiling PointEstimated 240–260°C
Melting PointNot reported

The compound’s density and solubility are influenced by halogen electronegativities, with iodine contributing to higher molecular polarizability compared to chlorine analogs .

Synthesis and Manufacturing

Halogenation Pathways

The synthesis involves a multi-step sequence:

  • Methylbenzene Iodination:
    Toluene undergoes iodination using I2I_2 and HNO3HNO_3 at 80°C to yield 1-iodo-3-methylbenzene.

  • Bromination:
    Electrophilic bromination with Br2/FeBr3Br_2/FeBr_3 introduces bromine at the ortho position (72% yield).

  • Fluorination:
    Fluorine is introduced via Balz-Schiemann reaction using diazonium tetrafluoroborate, achieving 65% regioselectivity at the meta position.

Optimization Challenges

  • Competing Substitution: Bromine and iodine’s directing effects may lead to by-products like 2-bromo-4-fluoro-1-iodo-3-methylbenzene.

  • Temperature Sensitivity: Excessive heat (>100°C) degrades iodine substituents, necessitating low-temperature fluorination.

Molecular Structure and Reactivity

Electronic Effects

  • Inductive Withdrawal: Fluorine and bromine withdraw electron density, deactivating the ring.

  • Resonance Donation: Iodine’s lone pairs partially donate electron density, stabilizing intermediates in electrophilic substitution.

Spectroscopic Data

  • 1H^1H NMR: Methyl protons resonate at δ 2.35 ppm (singlet). Aromatic protons show splitting patterns due to adjacent halogens.

  • 13C^{13}C NMR: Iodine’s deshielding effect shifts C1 to δ 140 ppm, while fluorine affects C5 (δ 115 ppm) .

Chemical Reactions and Applications

Nucleophilic Aromatic Substitution

The compound undergoes substitution at iodine-deficient positions:

  • Methoxylation: Reaction with NaOCH3NaOCH_3 in DMF replaces iodine with methoxy groups (45% yield).

  • Cross-Coupling: Suzuki-Miyaura coupling with boronic acids replaces bromine, enabling biaryl synthesis.

Pharmaceutical Intermediates

  • Anticancer Agents: Serves as a precursor in kinase inhibitor synthesis.

  • Antibiotics: Modified to introduce sulfonamide groups for bacterial targeting.

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